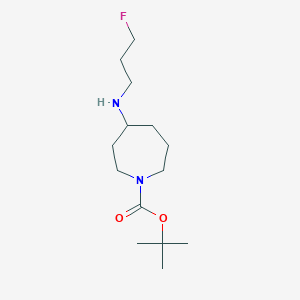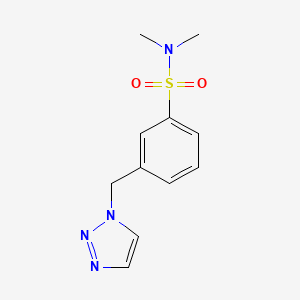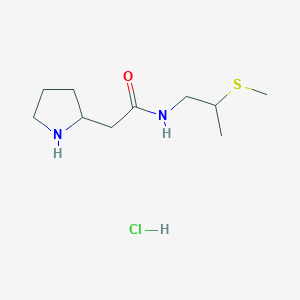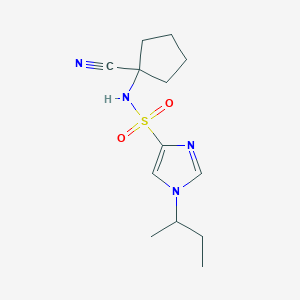
Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate, also known as TFPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. TFPAC is a member of the azepane family of compounds, which are known to have various biological activities such as anticonvulsant, antidepressant, and antipsychotic effects. In
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has also been shown to interact with voltage-gated ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to increase the pain threshold in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is its potential use as a novel analgesic agent. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to have a higher potency and longer duration of action compared to other analgesic agents such as morphine. However, one limitation of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate. One direction is to further investigate its potential use as a novel analgesic agent. Another direction is to study its effects on other neurotransmitters and ion channels. In addition, further studies are needed to determine the optimal dosage and administration route of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate. Finally, the development of more water-soluble derivatives of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate may improve its potential for in vivo applications.
Synthesemethoden
The synthesis of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-fluoropropylamine in the presence of a catalyst. The reaction yields Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate as a white crystalline solid with a melting point of 104-106°C. The purity of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and antipsychotic effects in animal models. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has also been studied for its potential use as a novel analgesic agent. In addition, Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to have anti-inflammatory effects in vitro.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27FN2O2/c1-14(2,3)19-13(18)17-10-4-6-12(7-11-17)16-9-5-8-15/h12,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDMUWJUGRVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
